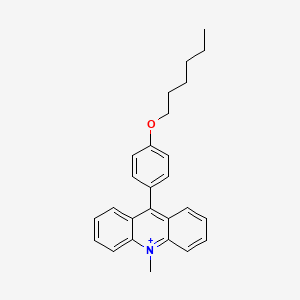

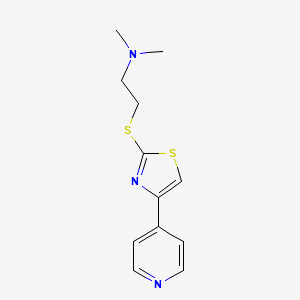

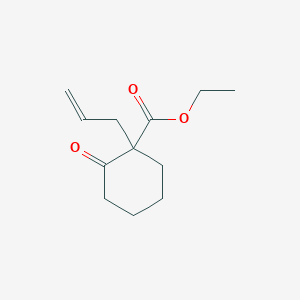

![molecular formula C27H37ClN2O5 B12808968 3-[3-[[[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl]methylamino]propyl]-1,3,4,5-tetrahydro-7,8-dimethoxy-2H-3-benzazepin-2-one Hydrochloride](/img/structure/B12808968.png)

3-[3-[[[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl]methylamino]propyl]-1,3,4,5-tetrahydro-7,8-dimethoxy-2H-3-benzazepin-2-one Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ivabradine hydrochloride is a medication primarily used for the symptomatic management of heart-related chest pain and heart failure. It is a pacemaker current (I_f) inhibitor that reduces the heart rate by selectively inhibiting the pacemaker current in the sinoatrial node . This compound is particularly beneficial for patients with chronic stable angina pectoris and heart failure who cannot tolerate beta blockers .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ivabradine hydrochloride involves multiple steps. The initial step includes the reaction of a compound of formula (II) with a compound of formula (III) to yield a compound of formula (IV). This intermediate is then subjected to catalytic hydrogenation to produce ivabradine, which is subsequently converted into its hydrochloride salt .

Industrial Production Methods: Industrial synthesis of ivabradine hydrochloride typically involves treating ivabradine with hydrochloric acid and crystallizing the product from acetonitrile . Another method includes treating ivabradine with alcoholic hydrogen chloride to obtain highly pure ivabradine hydrochloride .

Chemical Reactions Analysis

Types of Reactions: Ivabradine hydrochloride undergoes various chemical reactions, including:

Oxidation: Ivabradine can be oxidized under specific conditions, although detailed pathways are less commonly reported.

Reduction: Catalytic hydrogenation is a key step in its synthesis.

Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

Catalytic Hydrogenation: Utilizes hydrogen gas and a suitable catalyst.

Hydrochloric Acid: Used to convert ivabradine into its hydrochloride salt.

Major Products: The primary product of these reactions is ivabradine hydrochloride itself, with potential by-products depending on the specific reaction conditions.

Scientific Research Applications

Ivabradine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a model compound in studies involving pacemaker current inhibitors.

Biology: Investigated for its effects on heart rate and cardiac function.

Medicine: Extensively used in clinical trials for the treatment of chronic stable angina pectoris and heart failure

Industry: Utilized in the pharmaceutical industry for the development of heart rate-lowering medications.

Mechanism of Action

Ivabradine hydrochloride exerts its effects by selectively inhibiting the “funny” channel pacemaker current (I_f) in the sinoatrial node . This inhibition slows the diastolic depolarization slope of sinoatrial node cells, resulting in a reduced heart rate without affecting other cardiac ionic channels . This mechanism is distinct from that of beta blockers and calcium channel blockers, making ivabradine a unique therapeutic agent .

Comparison with Similar Compounds

Beta Blockers (e.g., Atenolol): Reduce heart rate by blocking beta-adrenergic receptors but have different side effect profiles.

Calcium Channel Blockers (e.g., Amlodipine): Lower heart rate by inhibiting calcium ion influx but can cause negative inotropic effects.

Uniqueness: Ivabradine hydrochloride is unique in its selective inhibition of the I_f current, which allows it to lower heart rate without the adverse hemodynamic effects associated with beta blockers and calcium channel blockers . This selective action makes it a valuable alternative for patients who cannot tolerate conventional therapies .

Properties

IUPAC Name |

3-[3-[(3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl)methyl-methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N2O5.ClH/c1-28(17-21-11-20-14-25(33-4)26(34-5)16-22(20)21)8-6-9-29-10-7-18-12-23(31-2)24(32-3)13-19(18)15-27(29)30;/h12-14,16,21H,6-11,15,17H2,1-5H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLUKNZUABFFNQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37ClN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

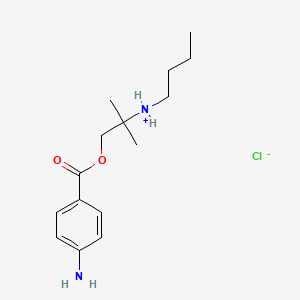

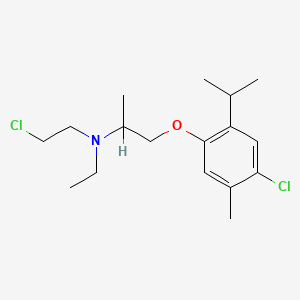

![(R)-(+)-2-[Bis(3,5-dimethylphenyl)hydroxymethyl]pyrrolidine](/img/structure/B12808911.png)

![Propanedioic acid, bis[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-, bis[2,2,6,6-tetramethyl-1-(1-oxo-2-propenyl)-4-piperidinyl] ester](/img/structure/B12808925.png)